molecular formula C19H12ClN5O4 B2737789 N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 899737-67-8

N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2737789
CAS No.: 899737-67-8
M. Wt: 409.79
InChI Key: SVONOSMTYRDLHS-UHFFFAOYSA-N
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Description

The compound N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzo[d][1,3]dioxole-5-carboxamide features a pyrazolo[3,4-d]pyrimidin-4(1H)-one core substituted at position 1 with a 3-chlorophenyl group and at position 5 with a benzo[d][1,3]dioxole-5-carboxamide moiety.

Properties

IUPAC Name

N-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClN5O4/c20-12-2-1-3-13(7-12)25-17-14(8-22-25)19(27)24(9-21-17)23-18(26)11-4-5-15-16(6-11)29-10-28-15/h1-9H,10H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVONOSMTYRDLHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NN3C=NC4=C(C3=O)C=NN4C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzo[d][1,3]dioxole-5-carboxamide, one typically begins with a multi-step synthesis. Key steps include:

  • Formation of the pyrazolo[3,4-d]pyrimidine core through cyclization reactions.

  • Introduction of the 3-chlorophenyl group via substitution reactions.

  • Attachment of the benzo[d][1,3]dioxole-5-carboxamide moiety through amide bond formation.

Each step requires specific conditions, such as appropriate solvents (e.g., dichloromethane, dimethylformamide), catalysts (e.g., palladium-based), and reaction temperatures (ranging from -78°C to 150°C).

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis while ensuring purity and yield. Continuous flow chemistry and automated synthesis platforms are often employed to optimize reaction conditions, reduce waste, and increase efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo a variety of chemical reactions, including:

  • Oxidation: Conversion to more oxidized states using oxidizing agents like potassium permanganate.

  • Reduction: Reduction of functional groups (e.g., ketones to alcohols) using reducing agents such as sodium borohydride.

  • Substitution: Electrophilic or nucleophilic substitution reactions, particularly at the chlorophenyl and pyrazolo[3,4-d]pyrimidine sites.

Common Reagents and Conditions

Common reagents used in these reactions include:

  • Oxidizing agents (e.g., KMnO₄, CrO₃)

  • Reducing agents (e.g., NaBH₄, LiAlH₄)

  • Catalysts (e.g., Pd/C, PtO₂)

Reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

Major products formed from these reactions include various oxidized, reduced, or substituted derivatives, each with distinct chemical and biological properties.

Scientific Research Applications

N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzo[d][1,3]dioxole-5-carboxamide has a wide range of applications:

  • Chemistry: Used as a precursor in the synthesis of more complex molecules.

  • Biology: Investigated for its potential as an enzyme inhibitor or ligand in protein binding studies.

  • Medicine: Explored for its potential as a therapeutic agent in treating diseases such as cancer and inflammation due to its interaction with specific biological pathways.

  • Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound typically involves interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzymatic activity by binding to the active site or modulate receptor activity by interacting with allosteric sites. Pathways affected by this compound include signal transduction pathways, metabolic pathways, and cellular regulatory mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Core Structure and Functional Group Variations

The pyrazolo[3,4-d]pyrimidinone core is a common feature in several bioactive compounds. Key variations in substituents and their impacts are summarized below:

Table 1: Structural and Functional Comparison
Compound Name/ID Core Structure Substituents Biological Activity Key Properties (Melting Point, Yield) References
Target Compound Pyrazolo[3,4-d]pyrimidinone 3-Chlorophenyl, benzo[d][1,3]dioxole-5-carboxamide Not specified Not reported -
Example 52 (4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide) Pyrazolo[3,4-d]pyrimidinone Sulfonamide, chromenyl, fluorophenyl Anticancer (assumed) MP: 175–178°C; Mass: 589.1 (M⁺+1)
10a (Pyrazolo[3,4-d]pyrimidinone derivative) Pyrazolo[3,4-d]pyrimidinone Sulfonamide, thiazolyl, benzoyl, chlorophenyl Antiviral MP: 131–132°C; UV λmax: 315 nm
2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-methylacetamide Pyrazolo[3,4-d]pyrimidinone N-Methylacetamide, 3-chlorophenyl Not specified CAS: 778623-11-3; ZINC ID: 3329515
IIc (N-(3-(trifluoromethyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide) Benzodioxole carboxamide Trifluoromethylphenyl Antidiabetic (α-amylase inhibition) In vivo hypoglycemic efficacy in mice
HSD-2 (N-(3,4-dimethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide) Benzodioxole carboxamide 3,4-Dimethoxyphenyl Not specified MP: 175–177°C; Yield: 75%

Key Observations from Structural Analogues

Pyrazolo[3,4-d]pyrimidinone Derivatives: Substitution at position 3 with sulfonamide groups (e.g., Example 52 , 10a ) correlates with antiviral or anticancer activity. The target compound’s benzo[d][1,3]dioxole carboxamide group may enhance binding to hydrophobic pockets in target enzymes.

Benzodioxole Carboxamide Derivatives :

  • Compounds like IIc and HSD-2 demonstrate that the benzo[d][1,3]dioxole-5-carboxamide moiety contributes to enzyme inhibition (e.g., α-amylase) and hypoglycemic effects. This functional group may similarly influence the target compound’s pharmacodynamics.

Metabolic and Toxicological Profiles :

  • The benzodioxole carboxamide group in S807 (a flavor compound) undergoes rapid oxidative metabolism in rat and human liver microsomes . This suggests that the target compound may require structural optimization to improve metabolic stability.

Biological Activity

N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzo[d][1,3]dioxole-5-carboxamide is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, known for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₁₃ClN₄O₃
  • Molecular Weight : 364.77 g/mol
  • CAS Number : 899737-67-8

The structure features a pyrazolo[3,4-d]pyrimidine core fused with a benzo[d][1,3]dioxole moiety. The presence of the 3-chlorophenyl group enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives, including the compound in focus. Preliminary research indicates that it exhibits significant inhibitory effects against various cancer cell lines:

Cell Line IC50 (µM) Reference
MDA-MB23127.66
MCF-74.93
A549<10

The compound has been identified as a potential inhibitor of several kinases involved in cancer progression, including Aurora kinase and JAK2. These kinases play crucial roles in cell signaling pathways that regulate cell division and survival.

The proposed mechanisms through which this compound exerts its anticancer effects include:

  • Kinase Inhibition : By inhibiting specific kinases, the compound disrupts critical signaling pathways that promote cancer cell proliferation.
  • Induction of Apoptosis : Flow cytometry analyses have shown that treatment with this compound can increase apoptosis rates in cancer cells.
  • Cell Cycle Arrest : The compound may induce cell cycle arrest at specific phases, preventing further proliferation of cancer cells.

Case Studies

In a notable study involving various pyrazolo[3,4-d]pyrimidine derivatives, the compound demonstrated superior activity compared to standard chemotherapeutic agents like doxorubicin and 5-fluorouracil. The study utilized molecular docking techniques to predict binding affinities and interaction modes with target proteins, revealing significant hydrogen bonding and hydrophobic interactions that enhance its efficacy.

Comparative Analysis with Related Compounds

To provide context regarding the biological activity of this compound, a comparison with other similar compounds is presented below:

Compound Name IC50 (µM) Notable Activity
N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]...27.66Antitumor properties
N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]...4.93Antiproliferative effects
Benzamide derivatives<10Enhanced anticancer activity

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